N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 1-methylindole-3-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization .
Chemical Reactions Analysis
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.
Scientific Research Applications
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE can be compared with other indole derivatives, such as:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-5-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H13BrN4O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-23-9-13(11-4-2-3-5-15(11)23)17(24)22-21-16-12-8-10(19)6-7-14(12)20-18(16)25/h2-9,20,25H,1H3 |
InChI Key |
MMEMTYVBJXDZJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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